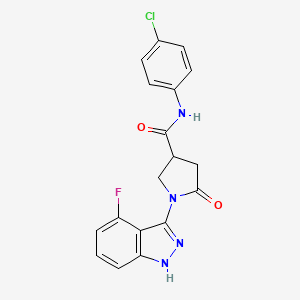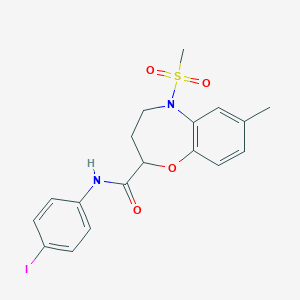![molecular formula C24H24N4O5S B11231037 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11231037.png)
5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazepine ring, a pyridine moiety, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include the formation of the benzoxazepine ring, the introduction of the pyridine moiety, and the attachment of the methylsulfonyl group. Commonly used reaction conditions include:
Cyclization Reactions: Formation of the benzoxazepine ring through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: Introduction of the pyridine moiety via nucleophilic substitution reactions.
Sulfonation: Attachment of the methylsulfonyl group through sulfonation reactions using reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and process intensification to streamline the synthesis and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine moiety and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound serves as a model system for studying complex organic reactions and developing new synthetic methodologies.
Industrial Applications: Its derivatives are explored for use in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxazepine derivatives, pyridine-containing compounds, and sulfonyl-containing compounds. Examples include:
Benzoxazepine Derivatives: Compounds with similar benzoxazepine ring structures.
Pyridine Derivatives: Compounds containing the pyridine moiety.
Sulfonyl Derivatives: Compounds with sulfonyl functional groups.
Uniqueness
The uniqueness of 5-(methylsulfonyl)-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C24H24N4O5S |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
5-methylsulfonyl-N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C24H24N4O5S/c1-34(31,32)28-14-12-22(33-21-11-5-4-10-20(21)28)24(30)27-19-9-3-2-8-18(19)23(29)26-16-17-7-6-13-25-15-17/h2-11,13,15,22H,12,14,16H2,1H3,(H,26,29)(H,27,30) |
Clave InChI |
SDDKNOOLPGTELV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)NCC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11230957.png)
![6-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11230968.png)
![2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11230971.png)
![7-(1-Benzofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11230981.png)
![6-(4-benzylpiperidin-1-yl)-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230982.png)
![3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B11230984.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230989.png)



![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-1-phenylcyclopentanecarboxamide](/img/structure/B11231007.png)
![1-(4-methylphenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B11231020.png)
![7-(3-Bromo-4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231027.png)
![7-[3-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11231033.png)
